pKa Modulation: Spiro[3.5]nonane-2-carboxylic Acid Exhibits a Lower Predicted pKa than Monocyclic Carboxylic Acids
The predicted acid dissociation constant (pKa) of spiro[3.5]nonane-2-carboxylic acid is 4.77±0.20 . In contrast, cyclohexanecarboxylic acid has an experimentally determined pKa of 4.9 at 25 °C , and cyclobutanecarboxylic acid has a pKa of approximately 4.785 at 25 °C . The lower pKa of the spirocyclic compound (by ~0.1–0.2 units) indicates slightly stronger acidity, which influences its ionization state at physiological pH and may enhance aqueous solubility of derived amide prodrugs [1].
| Evidence Dimension | pKa (acid dissociation constant) |
|---|---|
| Target Compound Data | 4.77±0.20 (predicted) |
| Comparator Or Baseline | Cyclohexanecarboxylic acid: pKa 4.9 (experimental); Cyclobutanecarboxylic acid: pKa 4.785 (experimental) |
| Quantified Difference | ΔpKa ≈ 0.1–0.2 units lower for spiro[3.5]nonane-2-carboxylic acid |
| Conditions | Predicted using ACD/Labs or similar software; experimental comparator data measured at 25 °C |
Why This Matters
Even small pKa differences can significantly impact the ionization state at physiological pH, affecting both solubility and permeability—key determinants of oral bioavailability in drug candidates.
- [1] Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38. View Source
